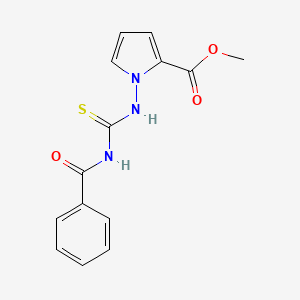
Methyl 1-(3-benzoylthioureido)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3-benzoylthioureido)-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of thiourea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-benzoylthioureido)-1H-pyrrole-2-carboxylate typically involves the reaction of methyl 1H-pyrrole-2-carboxylate with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as acetone or ethanol, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate thiourea derivative, which is then converted to the final product through cyclization and subsequent purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-benzoylthioureido)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiourea derivatives.
Scientific Research Applications
Methyl 1-(3-benzoylthioureido)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with unique properties, such as enhanced conductivity or catalytic activity
Mechanism of Action
The mechanism of action of Methyl 1-(3-benzoylthioureido)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylthioureido group can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity or alteration of receptor function. This interaction can disrupt key biological pathways, resulting in antimicrobial, antifungal, or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-benzoyl-N’-alkylthioureas: These compounds share the benzoylthioureido group but differ in the alkyl substituents.
4-(3-Benzoylthioureido)benzoic acid: Similar structure with a benzoic acid moiety instead of a pyrrole ring.
Ethyl 2-(3-benzoylthioureido)propanoate: Similar structure with an ethyl ester group and a propanoate moiety
Uniqueness
Methyl 1-(3-benzoylthioureido)-1H-pyrrole-2-carboxylate is unique due to its combination of a pyrrole ring and a benzoylthioureido group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H13N3O3S |
|---|---|
Molecular Weight |
303.34 g/mol |
IUPAC Name |
methyl 1-(benzoylcarbamothioylamino)pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H13N3O3S/c1-20-13(19)11-8-5-9-17(11)16-14(21)15-12(18)10-6-3-2-4-7-10/h2-9H,1H3,(H2,15,16,18,21) |
InChI Key |
JIYGVNAWVODRMU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CN1NC(=S)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















